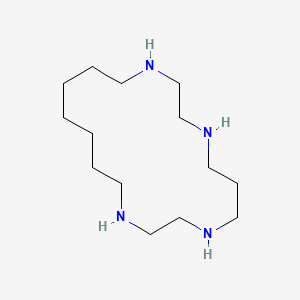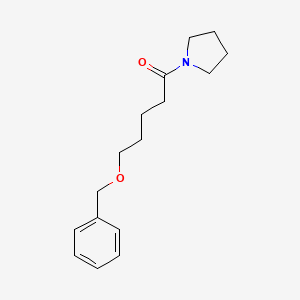![molecular formula C15H27N3O4 B14309575 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol CAS No. 114290-60-7](/img/structure/B14309575.png)
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatility and is widely used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the compound is produced in large quantities using similar Mannich reaction conditions. The process is optimized to ensure high yields and purity, making it suitable for various applications in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Applications De Recherche Scientifique
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a catalyst in epoxy resin chemistry and polyurethane chemistry.
Biology: In the synthesis of biologically active compounds.
Medicine: As a component in drug formulations.
Industry: Used in the production of coatings, sealants, adhesives, and elastomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with dimethylamino groups instead of hydroxymethyl groups.
2,4,6-Tri-tert-butylphenol: Features tert-butyl groups instead of amino groups.
Uniqueness
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct reactivity and versatility in various chemical processes.
Propriétés
| 114290-60-7 | |
Formule moléculaire |
C15H27N3O4 |
Poids moléculaire |
313.39 g/mol |
Nom IUPAC |
2,4,6-tris[[hydroxymethyl(methyl)amino]methyl]phenol |
InChI |
InChI=1S/C15H27N3O4/c1-16(9-19)6-12-4-13(7-17(2)10-20)15(22)14(5-12)8-18(3)11-21/h4-5,19-22H,6-11H2,1-3H3 |
Clé InChI |
FWMCOYLFUCBELR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=C(C(=C1)CN(C)CO)O)CN(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)


![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)

